ethyl 5,13-bis(4-methoxyphenyl)-11-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate
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Overview
Description
Ethyl 3,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carboxylate is a complex organic compound that belongs to the class of pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine derivatives This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups
Preparation Methods
The synthesis of Ethyl 3,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thieno[3,2-d]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyrido ring: This is achieved through a condensation reaction with a suitable pyridine derivative.
Functionalization of the aromatic rings:
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and automated reaction systems.
Chemical Reactions Analysis
Ethyl 3,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis.
Scientific Research Applications
Ethyl 3,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a neuroprotective and anti-inflammatory agent. It may be used in the development of drugs for neurodegenerative diseases.
Materials Science: Due to its unique structure, the compound can be used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Ethyl 3,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carboxylate involves its interaction with specific molecular targets. The compound has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress . It achieves this by binding to active residues of proteins involved in these pathways, such as ATF4 and NF-kB, thereby modulating their activity and reducing inflammation and apoptosis.
Comparison with Similar Compounds
Similar compounds to Ethyl 3,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carboxylate include other pyrimidine and thieno derivatives. These compounds share structural similarities but may differ in their functional groups and overall activity. For example:
Triazole-Pyrimidine Hybrids: These compounds also exhibit neuroprotective and anti-inflammatory properties.
Indole Derivatives: Indole-based compounds have diverse biological activities, including antiviral and anticancer properties.
The uniqueness of Ethyl 3,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carboxylate lies in its specific combination of functional groups and its ability to target multiple pathways involved in inflammation and neuroprotection.
Properties
Molecular Formula |
C27H23N3O5S |
---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
ethyl 5,13-bis(4-methoxyphenyl)-11-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate |
InChI |
InChI=1S/C27H23N3O5S/c1-5-35-27(32)20-15(2)29-25-22(21(20)16-6-10-18(33-3)11-7-16)23-24(36-25)26(31)30(14-28-23)17-8-12-19(34-4)13-9-17/h6-14H,5H2,1-4H3 |
InChI Key |
KWXFDEJZOQROKZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N=C2C(=C1C3=CC=C(C=C3)OC)C4=C(S2)C(=O)N(C=N4)C5=CC=C(C=C5)OC)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1C3=CC=C(C=C3)OC)C4=C(S2)C(=O)N(C=N4)C5=CC=C(C=C5)OC)C |
Origin of Product |
United States |
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